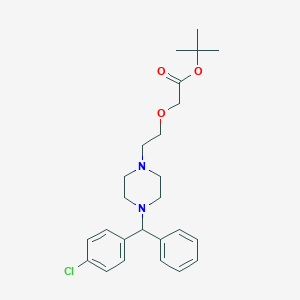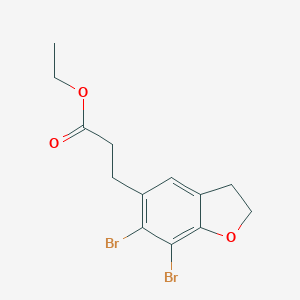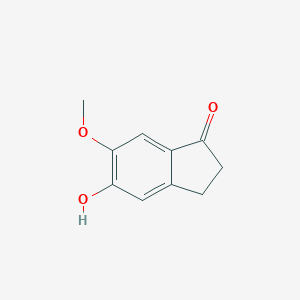
tert-Butyl Cetirizine
Descripción general
Descripción
tert-Butyl Cetirizine is a derivative of Cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine itself is a selective Histamine-1 antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . This compound retains the antihistamine properties of Cetirizine but has been modified to include a tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
The synthesis of tert-Butyl Cetirizine typically involves the modification of Cetirizine. One common method includes the reaction of Cetirizine with tert-butyl hydroperoxide under specific conditions to introduce the tert-butyl group . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
tert-Butyl Cetirizine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
tert-Butyl Cetirizine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of tert-butyl groups on the pharmacokinetics and pharmacodynamics of antihistamines.
Biology: Researchers use this compound to investigate the biological pathways involved in allergic reactions and the role of histamine in these processes.
Medicine: It is studied for its potential use in treating allergic conditions with possibly improved efficacy or reduced side effects compared to Cetirizine.
Mecanismo De Acción
The mechanism of action of tert-Butyl Cetirizine is similar to that of Cetirizine. It works by selectively inhibiting peripheral Histamine-1 receptors, thereby blocking the action of histamine and preventing allergic symptoms such as sneezing, itching, and runny nose . The tert-butyl group may influence the compound’s ability to cross cell membranes and its overall bioavailability.
Comparación Con Compuestos Similares
tert-Butyl Cetirizine can be compared to other second-generation antihistamines such as:
Levocetirizine: The levorotary enantiomer of Cetirizine, known for its higher potency.
Loratadine: Another second-generation antihistamine with a similar mechanism of action but different pharmacokinetic properties.
Fexofenadine: Known for its minimal sedative effects and high selectivity for Histamine-1 receptors.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can alter its pharmacokinetic profile and potentially improve its therapeutic efficacy .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432727 | |
| Record name | tert-Butyl Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335017-46-4 | |
| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)











